

solubility and stability of 2-Chloro-5-methylthiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylthiazole

Cat. No.: B1589247

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Chloro-5-methylthiazole**

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of **2-Chloro-5-methylthiazole** (CAS No. 33342-65-3), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recognizing the limited availability of specific published data for this molecule, this document synthesizes information from its known physicochemical properties and structural analogues to predict its behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously determine its solubility profile and assess its stability under forced degradation conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to ensure robust process development, formulation design, and analytical method validation.

Introduction and Core Physicochemical Properties

2-Chloro-5-methylthiazole is a substituted heterocyclic compound featuring a thiazole ring, a chlorine atom at the 2-position, and a methyl group at the 5-position. Its structure makes it a valuable building block in organic synthesis. A precise understanding of its solubility is paramount for selecting appropriate reaction solvents and purification methods, while knowledge of its stability profile is critical for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods as mandated by regulatory bodies like the FDA and ICH.[1]

It is crucial to distinguish **2-Chloro-5-methylthiazole** from its close structural analogue, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6). The latter possesses a more reactive chloromethyl group, leading to significantly different stability and reactivity profiles. This guide focuses exclusively on the methyl-substituted compound.

The known physicochemical properties of **2-Chloro-5-methylthiazole** are summarized below.

Property	Value	Source
CAS Number	33342-65-3	[2] [3]
Molecular Formula	C ₄ H ₄ CINS	[2] [3]
Molecular Weight	133.6 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	51-58 °C (at 11.5 Torr)	[3]
Predicted Density	1.331 g/cm ³	[3]
Predicted pKa	1.32 ± 0.10	[3]
Storage Temp.	2-8°C under inert gas	[3]

Predicted Solubility Profile: A Mechanistic View

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. Based on the structure of **2-Chloro-5-methylthiazole**, we can predict its solubility behavior. The molecule contains a polar thiazole ring with nitrogen and sulfur heteroatoms, capable of dipole-dipole interactions. However, the presence of the chloro- and methyl- groups, along with the carbon backbone, imparts significant nonpolar character.

- **Aqueous Solubility:** Expected to be low. While the heteroatoms can engage in limited hydrogen bonding with water, the overall molecule lacks strong hydrogen bond donors and has considerable hydrophobic character.
- **Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF):** Predicted to have good solubility. These solvents can effectively solvate the polar thiazole ring through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.

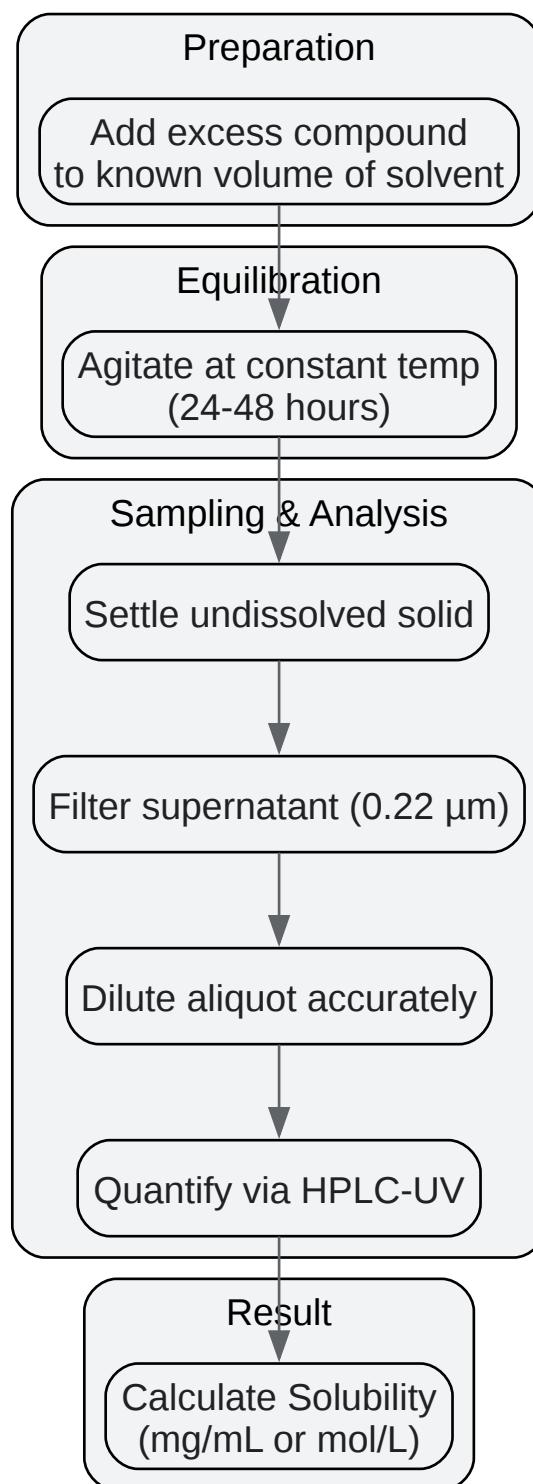
- Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to be soluble. Alcohols are effective solvents for moderately polar compounds. For instance, the related compound 2-Chloro-5-(chloromethyl)thiazole is known to be soluble in methanol.[4][5]
- Nonpolar Solvents (e.g., Toluene, Hexanes): Expected to have moderate to low solubility. While the molecule has nonpolar regions, the polarity of the thiazole ring will limit its miscibility with highly nonpolar solvents.

Experimental Protocol for Solubility Determination

To move from prediction to quantification, a robust experimental approach is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that a true equilibrium between the dissolved and undissolved solute is achieved. This is critical for obtaining an accurate and reproducible measurement of thermodynamic solubility. The 24-48 hour equilibration period is designed to provide sufficient time for this equilibrium to be reached, while temperature control is essential as solubility is a temperature-dependent property.


Step-by-Step Methodology

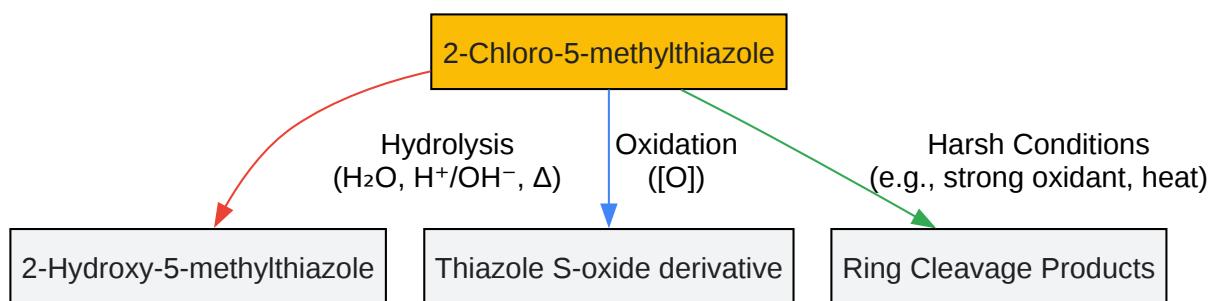
- Preparation: Add an excess amount of **2-Chloro-5-methylthiazole** to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, methanol, acetonitrile, toluene). The excess solid is crucial to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., at 25°C). Agitate the samples for 24 to 48 hours to allow the system to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is critical to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm

PTFE or PVDF).

- Dilution: Accurately dilute the filtered aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.^[6] The concentration is determined by comparing the instrument response to a calibration curve prepared from standards of known concentration.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Experimental Solubility Determination

[Click to download full resolution via product page](#)


Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability and Potential Degradation Pathways

The recommended storage of **2-Chloro-5-methylthiazole** at 2-8°C under an inert atmosphere suggests inherent instability at higher temperatures and sensitivity to atmospheric oxygen and/or moisture.^[3] While specific degradation studies are not publicly available, potential pathways can be predicted by analyzing the molecule's functional groups.

- **Hydrolysis:** The C2-Cl bond on the electron-deficient thiazole ring could be susceptible to nucleophilic aromatic substitution by water or hydroxide ions, especially under forcing conditions (heat, strong acid/base), to yield 2-hydroxy-5-methylthiazole.
- **Oxidation:** The sulfur atom in the thiazole ring is a potential site for oxidation. Strong oxidizing agents could potentially oxidize the sulfide to a sulfoxide or, under more extreme conditions, a sulfone.
- **Ring Cleavage:** Thiazole rings can be cleaved under harsh oxidative or hydrolytic conditions, though this typically requires more energy than functional group modification.^[7]
- **Photodegradation:** Molecules with heteroaromatic systems can absorb UV radiation, potentially leading to degradation.^[8] The specific absorbance spectrum of the molecule would determine its susceptibility.

Diagram of Potential Degradation Pathways

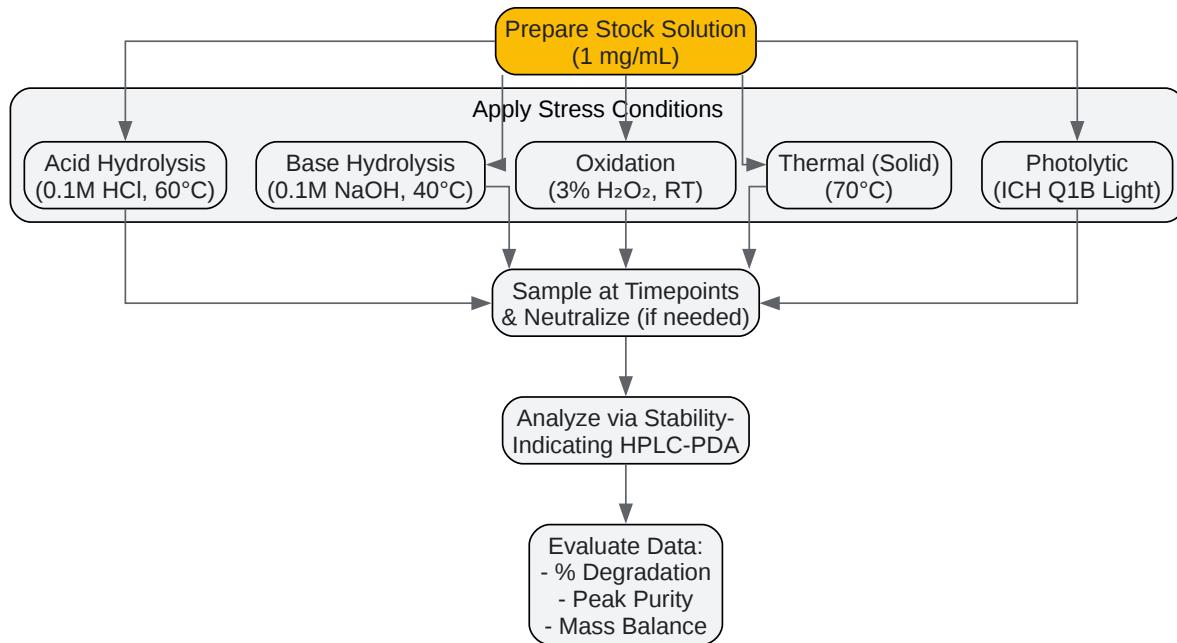
[Click to download full resolution via product page](#)

Caption: Predicted degradation pathways for **2-Chloro-5-methylthiazole**.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as outlined in ICH guideline Q1A.^[1] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can adequately resolve and quantify any impurities that may form.^{[9][10]}

Rationale for Stress Conditions


The selected stress conditions—hydrolysis, oxidation, heat, and light—represent the most common environmental factors a drug substance or product might encounter.^[11] Using both acidic and basic conditions for hydrolysis covers pH-dependent degradation. Hydrogen peroxide is a standard choice for oxidative stress. Thermal stress mimics long-term storage at elevated temperatures, while photostability testing assesses the impact of light exposure during manufacturing and use.^{[8][9]} A dark control is crucial in photostability studies to differentiate between light-induced and thermally-induced degradation.^{[8][12]}

Step-by-Step Methodology

- Stock Solution Preparation: Prepare a stock solution of **2-Chloro-5-methylthiazole** in a suitable solvent where it is stable and soluble (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Application of Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C), as base hydrolysis can be rapid. Withdraw samples at time points and neutralize with 0.1 M HCl.
 - Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Monitor over time.

- Thermal Degradation (Solid State): Place a known quantity of the solid compound in a vial and store it in an oven at a high temperature (e.g., 70-80°C) for a set period (e.g., 1-2 weeks).[9] Prepare a sample for analysis by dissolving a weighed amount in a suitable solvent.
- Photostability: Expose a solution and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of \geq 1.2 million lux hours and an integrated near UV energy of \geq 200 watt hours/m²).[8][12] Simultaneously, run a "dark control" sample, wrapped in aluminum foil, under the same temperature conditions.
- Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector).
- Data Evaluation:
 - Compare the chromatograms of stressed samples to the control.
 - Calculate the percentage of degradation.
 - Check for the formation of new peaks (degradation products).
 - Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
 - Evaluate peak purity to confirm the main peak is not co-eluting with any degradants.

General Workflow for Forced Degradation Studies

[Click to download full resolution via product page](#)

Caption: A systematic workflow for conducting forced degradation studies.

Recommended Handling and Storage

Based on the compound's known properties and potential instabilities, the following handling and storage procedures are recommended to preserve its integrity:

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and hydrolytic degradation.^[3] The recommended storage temperature is 2-8°C to minimize thermal decomposition.^[3]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.^[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety

goggles, and a lab coat, to avoid skin and eye contact.[14][15]

- Incompatibilities: Keep away from strong oxidizing agents, strong acids, heat, sparks, and open flames.[13][16][17]

Conclusion

While published data on **2-Chloro-5-methylthiazole** is sparse, a detailed analysis of its molecular structure allows for reliable predictions of its solubility and stability characteristics. It is anticipated to be soluble in polar organic solvents with limited aqueous solubility. Its stability is likely compromised by exposure to high temperatures, moisture, and oxidizing conditions. This guide provides the necessary theoretical framework and robust, actionable experimental protocols for researchers to quantitatively determine these critical parameters. Adherence to these methodologies will empower scientists in the pharmaceutical and chemical industries to confidently handle, formulate, and develop processes involving this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjptonline.org [rjptonline.org]
- 2. 2-Chloro-5-methylthiazole | 33342-65-3 | IBA34265 [biosynth.com]
- 3. 2-Chloro-5-methylthiazole | 33342-65-3 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 105827-91-6 CAS MSDS (2-Chloro-5-chloromethylthiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. q1scientific.com [q1scientific.com]
- 9. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biomedres.us [biomedres.us]
- 12. fda.gov [fda.gov]
- 13. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsoc [chemsoc.com]
- 14. capotchem.cn [capotchem.cn]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [solubility and stability of 2-Chloro-5-methylthiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589247#solubility-and-stability-of-2-chloro-5-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com